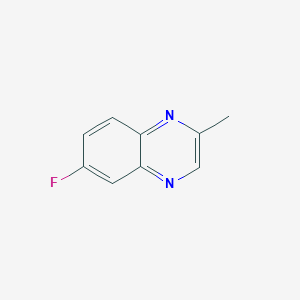

6-fluoro-2-methylquinoxaline

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

6-fluoro-2-methylquinoxaline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FN2/c1-6-5-11-9-4-7(10)2-3-8(9)12-6/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUTQJOJPWUAMAP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C2C=C(C=CC2=N1)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 6 Fluoro 2 Methylquinoxaline and Analogous Systems

Classical and Established Synthetic Pathways

Traditional methods for synthesizing the quinoxaline (B1680401) core are well-established and have been widely used for decades. These pathways typically involve the formation of the pyrazine (B50134) ring fused to a benzene (B151609) ring.

Condensation Reactions with o-Phenylenediamines and α-Dicarbonyl Compounds

The most common and classic method for synthesizing quinoxalines is the condensation of an aryl 1,2-diamine with a 1,2-dicarbonyl compound. sapub.orgencyclopedia.pub This reaction is typically carried out in refluxing ethanol (B145695) or acetic acid and can take several hours to complete, with yields varying significantly. sapub.org For the synthesis of 6-fluoro-2-methylquinoxaline, this would involve the reaction of 4-fluoro-1,2-phenylenediamine with pyruvaldehyde (methylglyoxal).

The general mechanism involves the initial formation of a bis-imine intermediate through the reaction of the diamine and dicarbonyl compound, which then undergoes cyclization and dehydration to form the quinoxaline ring. mtieat.org Various catalysts have been employed to improve the efficiency of this reaction, including Brønsted and Lewis acids. researchgate.net

Table 1: Examples of Catalysts Used in the Condensation of o-Phenylenediamines and α-Dicarbonyl Compounds

| Catalyst | Solvent | Conditions | Yield (%) | Reference |

| Phenol (20 mol%) | EtOH/H₂O | Room Temperature | High to Excellent | sapub.org |

| Copper Sulphate Pentahydrate | EtOH/H₂O | Not specified | Not specified | sapub.org |

| Cerium (IV) Ammonium (B1175870) Nitrate | Acetonitrile (B52724) | Room Temperature | 80-98 | encyclopedia.pub |

| Zinc Triflate | Acetonitrile | Room Temperature | 85-91 | encyclopedia.pub |

| Iodine | DMSO | Room Temperature | 80-90 | encyclopedia.pub |

| Polymer Supported Sulphanilic Acid | Ethanol | Room Temp. / Reflux | 88-90 | arabjchem.org |

| Molybdophosphovanadates (MoVP) | Toluene | Room Temperature | up to 92 | nih.gov |

Cyclization Reactions Utilizing Fluorinated Aniline (B41778) Precursors

An alternative to using a fluorinated diamine is to start with a fluorinated aniline and build the second amino group and subsequent pyrazine ring. One such approach involves the nitration of a fluorinated aniline derivative. For instance, 7-fluoro-2-methylquinoxaline has been synthesized from p-fluoroaniline. scispace.com This synthesis involved several steps, including the formation of an intermediate that was then nitrated. scispace.com A similar strategy could theoretically be adapted for the 6-fluoro isomer.

Another method involves the one-step annulation reaction of a fluoroaniline (B8554772) with a suitable three-carbon synthon. For example, 3-chloro-6-fluoroquinoxalin-2(1H)-one 4-oxide was synthesized from 4-fluoroaniline (B128567) and 1,1,2-trichloro-2-nitroethene. researchgate.net This versatile intermediate can then be selectively modified to introduce a methyl group at the 2-position. researchgate.net

Reductive cyclization is another key strategy. For example, 1,5-difluoro-2,4-dinitrobenzene (B51812) can be reacted with an amino acid ester, followed by reductive cyclization with H₂ over Raney Ni to afford quinoxalinones. sapub.org

Modern and Sustainable Synthetic Approaches

In recent years, there has been a significant shift towards developing more environmentally friendly and efficient methods for quinoxaline synthesis. These modern approaches focus on the use of novel catalysts, green reaction conditions, and atom-economical transformations.

Catalyst-Mediated Synthesis (e.g., Metal Catalysis, Organocatalysis)

A wide array of catalysts have been developed to facilitate quinoxaline synthesis under milder conditions and with higher efficiency.

Metal Catalysis : Earth-abundant metals are gaining traction. For example, a manganese(I) complex has been used for the sustainable synthesis of quinoxalines from 1,2-diaminobenzenes and 1,2-diols via an acceptorless dehydrogenative coupling reaction. nih.gov Cobalt complexes have also been shown to catalyze the atom-economical synthesis of quinoxalines through the dehydrogenative coupling of vicinal diols with o-phenylenediamines. rsc.org Copper-catalyzed intramolecular N-arylation has been employed in the microwave-assisted synthesis of related fused quinoxaline systems. beilstein-journals.orgnih.govnih.gov

Organocatalysis : Non-metal catalysts offer a greener alternative. Phenol has been demonstrated as a cheap and efficient organocatalyst for the condensation of 1,2-diamines and α-diketones at room temperature. sapub.org Polymer-supported sulphanilic acid, a heterogeneous organocatalyst, has also been used effectively and allows for easy recycling. arabjchem.org

Table 2: Comparison of Metal and Organocatalysts in Quinoxaline Synthesis

| Catalyst Type | Example Catalyst | Key Advantages | Reference |

| Metal Catalysis | Manganese(I) Complex | Use of earth-abundant metal, sustainable | nih.gov |

| Metal Catalysis | Cobalt(II) Complex | Atom-economical, phosphine-free | rsc.org |

| Organocatalysis | Phenol | Low cost, mild conditions | sapub.org |

| Organocatalysis | Polymer Supported Sulphanilic Acid | Heterogeneous, recyclable | arabjchem.org |

Green Chemistry Protocols (e.g., Microwave-Assisted Synthesis, Aqueous Media Reactions)

Green chemistry principles are increasingly being integrated into quinoxaline synthesis to reduce environmental impact. ijirt.org

Microwave-Assisted Synthesis : Microwave irradiation can significantly accelerate reaction times and reduce energy consumption. ijirt.org The synthesis of quinoxalines from o-phenylenediamines and α-dicarbonyl compounds has been achieved in high yields and short reaction times using microwave-assisted methods, often in solvent-free conditions or in green solvents like ethanol. sapub.orgmdpi.com For example, the copper-catalyzed intramolecular N-arylation to form indole-fused quinoxalines was accomplished in 45-60 minutes with yields of 83-97% under microwave irradiation. nih.gov

Aqueous Media Reactions : Utilizing water as a solvent is a cornerstone of green chemistry. The condensation reaction to form quinoxalines has been successfully performed in aqueous ethanol using catalysts like ammonium bifluoride. nih.gov Copper sulphate pentahydrate has also been used as a catalyst in water for this transformation. researchgate.net

Atom-Economical Transformations

Atom economy is a key principle of green chemistry that aims to maximize the incorporation of all materials used in the synthesis into the final product.

One notable atom-economical approach is the acceptorless dehydrogenative coupling (ADC) reaction. This method combines diamines and diols to form quinoxalines, with the only byproduct being dihydrogen (H₂). nih.gov Manganese and cobalt-based catalysts have been successfully employed for this type of transformation, providing a sustainable route to quinoxalines. nih.govrsc.org Another strategy involves the one-pot generation of arylglyoxals from readily available starting materials like ethylarenes, followed by in-situ condensation with o-phenylenediamines, which represents a highly atom-economic tandem reaction. researchgate.net

Regioselective Synthesis and Isomer Control

The predominant method for synthesizing the quinoxaline scaffold is the condensation reaction between an o-phenylenediamine (B120857) and a 1,2-dicarbonyl compound. For the specific synthesis of this compound, this involves the reaction of 4-fluoro-1,2-phenylenediamine with methylglyoxal (B44143) (pyruvaldehyde).

A significant challenge in this synthesis is controlling the regioselectivity. Since both reactants are unsymmetrical, the reaction can potentially yield two constitutional isomers: this compound and 7-fluoro-2-methylquinoxaline. The outcome of the reaction is governed by the subtle differences in the reactivity of the two amino groups of the diamine and the two carbonyl groups of the dicarbonyl compound.

The fluorine atom on the aromatic ring is an electron-withdrawing group, which deactivates the entire ring but has a more pronounced effect on the adjacent amino groups. The amino group para to the fluorine (at position 1) is generally more nucleophilic than the one meta to it (at position 2). In methylglyoxal, the aldehyde carbonyl is more electrophilic than the ketone carbonyl. Consequently, the reaction is expected to proceed with the more nucleophilic amino group attacking the more electrophilic carbonyl center, which would preferentially lead to the formation of the desired this compound isomer. Control of reaction conditions, such as pH and catalyst choice, is crucial for maximizing the yield of the desired regioisomer. mdpi.comnih.gov

Alternative strategies that offer unambiguous isomer control often involve multi-step syntheses starting from pre-functionalized precursors. For instance, a synthetic pathway starting with the one-step annulation reaction of 4-fluoroaniline with 1,1,2-trichloro-2-nitroethene yields 3-chloro-6-fluoroquinoxalin-2(1H)-one 4-oxide. researchgate.net This intermediate, with its fixed 6-fluoro substitution, can then be chemically modified in subsequent steps to introduce the 2-methyl group and remove the other functionalities, thereby ensuring the formation of the single, desired isomer.

Functionalization and Derivatization Strategies

The this compound core is a versatile scaffold that can be readily modified to produce a wide array of derivatives with tailored properties. These strategies include introducing new substituents, oxidizing the nitrogen atoms, and incorporating the quinoxaline unit into larger molecular assemblies.

Introduction of Diverse Substituents on the Quinoxaline Core

The functionalization of the quinoxaline ring system can be achieved through various chemical transformations. The presence of the fluorine atom and the methyl group, along with the nitrogen atoms in the pyrazine ring, influences the reactivity of the scaffold, allowing for selective modifications.

A powerful method for introducing chemical diversity involves the use of halogenated quinoxaline intermediates. For example, chloro-substituted quinoxaline N-oxides can undergo efficient palladium-catalyzed Suzuki-Miyaura cross-coupling reactions with arylboronic acids to yield 2-arylquinoxaline N-oxides. researchgate.net This approach allows for the introduction of a wide range of aryl groups onto the quinoxaline core. Similarly, the readily available 3-chloro-6-fluoroquinoxalin-2(1H)-one 4-oxide serves as a versatile building block for selective modifications at both the chloronitrone and the amide units, leading to novel derivatives. researchgate.net

Recent research has also focused on leveraging quinoxaline functionalization for applications in materials science. A novel approach involves modifying the quinoxaline core with multiple carbazole (B46965) donor groups and cyano acceptor groups to create efficient orange/red thermally activated delayed fluorescence (TADF) emitters for use in organic light-emitting diodes (OLEDs). rsc.orgresearchgate.net

Table 1: Examples of Functionalization Reactions on Quinoxaline Systems

| Starting Material | Reagent(s) | Reaction Type | Product Description | Reference |

| 2-Chloroquinoxaline N-Oxides | Arylboronic Acids, Pd catalyst | Suzuki-Miyaura Coupling | 2-Arylquinoxaline N-Oxides | researchgate.net |

| 3-Chloro-6-fluoroquinoxalin-2(1H)-one 4-oxide | Various Nucleophiles | Nucleophilic Substitution | Variously decorated quinoxaline derivatives | researchgate.net |

| Quinoxaline Core | Carbazole and Cyano Moieties | Multi-step functionalization | TADF emitters for OLEDs | rsc.orgresearchgate.net |

| Hydrazide of 3-methylquinoxaline-2-carboxylic acid | Benzaldehydes | Condensation | Hydrazone derivatives for further modification | mdpi.com |

Synthesis of Quinoxaline N-Oxides (e.g., 1,4-Dioxides)

Quinoxaline N-oxides and their 1,4-dioxide analogues are crucial intermediates and represent a significant class of derivatives. thieme-connect.com Their synthesis is primarily achieved through two major routes: the direct oxidation of a pre-formed quinoxaline ring or a de novo synthesis that builds the N-oxide functionality during the ring-forming process.

Direct oxidation of the nitrogen atoms in the quinoxaline ring can be accomplished using various oxidizing agents. While traditional reagents like hydrogen peroxide (H₂O₂) often result in low yields and require long reaction times, more modern and efficient methods have been developed. acs.org A notably effective reagent is the complex of hypofluorous acid with acetonitrile (HOF·CH₃CN), which can oxidize even electron-deficient or sterically hindered quinoxalines to their corresponding N,N'-dioxides in near-quantitative yields within minutes. mdpi.comacs.org Other oxidizing agents reported for this transformation include m-chloroperoxybenzoic acid (m-CPBA) and potassium persulfate (K₂S₂O₈). thieme-connect.com

The most prominent de novo method for synthesizing quinoxaline 1,4-dioxides is the Beirut reaction. mdpi.commdpi.com This reaction involves the cyclization of benzofuroxans (benzofurazan N-oxides) with compounds possessing active methylene (B1212753) groups, such as β-diketone esters or enamines. mdpi.commdpi.com This approach provides a direct and efficient pathway to a wide range of substituted quinoxaline 1,4-dioxides.

Table 2: Selected Methods for the Synthesis of Quinoxaline N-Oxides

| Method | Starting Materials | Reagent | Product | Key Features | Reference |

| Direct Oxidation | Quinoxaline | HOF·CH₃CN | Quinoxaline N,N'-Dioxide | Fast reaction, high yield (95%) | acs.org |

| Beirut Reaction | Benzofuroxan, Dimethyl malonate | Base (e.g., triethylamine) | 2-carbomethoxy-3-hydroxyquinoxaline-di-N-oxide | Direct synthesis of 1,4-di-N-oxides | mdpi.com |

| Radical-Mediated Cyclization | α-oxoketene N,S-acetals | tert-butyl nitrite (B80452) (TBN) | Substituted Quinoxaline N-Oxides | One-pot, catalyst-free, mild conditions | thieme-connect.comthieme-connect.com |

Formation of Polymeric and Macrocyclic Quinoxaline Architectures

The rigid, planar, and electron-deficient nature of the quinoxaline moiety makes it an attractive building block for constructing complex supramolecular structures, including macrocycles and polymers. researchgate.net These larger architectures are of significant interest for applications in host-guest chemistry, sensing, and organic electronics. researchgate.netresearchgate.net

The synthesis of quinoxaline-based macrocycles can be achieved by employing modern coupling reactions. A notable example is the Ni(0)-mediated Yamamoto-type diaryl homocoupling of 2,3-bis(4′-bromophenyl)quinoxaline precursors. This reaction yields fully conjugated cyclotrimers and cyclotetramers as the dominant products. researchgate.net Another strategy involves the functionalization of the quinoxaline core with reactive groups that can be linked together. For instance, Pd-catalyzed amination has been used to connect a 6,7-dibromo-2,3-diphenylquinoxaline unit with diazacrown ethers to form novel polyazamacrocycles. mdpi.com

Quinoxaline derivatives are also incorporated into polymeric structures. Conjugated polymers containing the quinoxaline moiety are particularly valued for their thermal stability and low band gaps, making them suitable for use in optical and electronic devices. researchgate.net The synthesis of these materials often involves the condensation of functionalized diamines and dicarbonyl compounds, with polymer-supported catalysts sometimes used to facilitate the reaction and improve efficiency. arabjchem.org

Table 3: Examples of Quinoxaline-Based Macrocyclic and Polymeric Systems

| Architecture | Synthetic Method | Precursor(s) | Application Area | Reference |

| Macrocycle (Cyclotrimer/Cyclotetramer) | Ni(0)-mediated Yamamoto Coupling | 2,3-bis(4′-bromophenyl)quinoxaline | Organic electronics, host-guest chemistry | researchgate.net |

| Polyazamacrocycle | Pd-catalyzed Amination | 6,7-dibromo-2,3-diphenylquinoxaline, Diazacrown ethers | Optical pH-indicators, chemosensors | mdpi.com |

| Conjugated Polymer | Condensation Polymerization | Functionalized 1,2-diamines and 1,2-dicarbonyls | Organic light-emitting devices, optical devices | researchgate.netarabjchem.org |

Spectroscopic Characterization and Structural Elucidation Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR and ¹³C NMR Analysis for Positional Assignments

¹H NMR Spectroscopy: The proton NMR spectrum of 6-fluoro-2-methylquinoxaline is anticipated to display a set of signals characteristic of its aromatic and methyl protons. The methyl group protons at the C2 position would likely appear as a singlet in the upfield region, typically around δ 2.5-2.8 ppm. The protons on the quinoxaline (B1680401) ring system will exhibit more complex splitting patterns due to both proton-proton and proton-fluorine couplings.

The proton at C3 is expected to be a singlet or a narrow doublet due to a small four-bond coupling with the methyl protons. The protons on the fluorinated benzene (B151609) ring (H5, H7, and H8) will show characteristic splitting patterns influenced by the fluorine atom at C6. Specifically, H5 will likely appear as a doublet of doublets due to ortho coupling with H7 and a meta coupling with the fluorine atom. H7 is expected to be a doublet of doublets with ortho couplings to H8 and the fluorine atom. H8 would likely be a doublet with an ortho coupling to H7. The chemical shifts for these aromatic protons are expected in the range of δ 7.5-8.5 ppm.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on all the unique carbon atoms in the molecule. For this compound, ten distinct carbon signals are expected. The methyl carbon (C-CH₃) would be found in the upfield region, typically around δ 20-25 ppm. The carbons of the quinoxaline ring will resonate in the aromatic region (δ 120-160 ppm). The carbon atom directly bonded to the fluorine atom (C6) will exhibit a large one-bond C-F coupling constant and its chemical shift will be significantly influenced by the high electronegativity of fluorine, likely appearing in the δ 155-165 ppm range. The carbons ortho (C5, C7) and meta (C8, C4a) to the fluorine atom will also show smaller two- and three-bond C-F couplings, respectively. The quaternary carbons (C2, C4a, C8a) will generally show lower intensity signals.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Expected Multiplicity |

| -CH₃ | 2.5 - 2.8 | 20 - 25 | s |

| H3 | 8.5 - 8.8 | 140 - 145 | s or d |

| H5 | 7.6 - 7.9 | 110 - 115 (d, JC-F ≈ 20-25 Hz) | dd |

| H7 | 7.7 - 8.0 | 120 - 125 (d, JC-F ≈ 5-10 Hz) | dd |

| H8 | 8.0 - 8.3 | 130 - 135 | d |

| C2 | - | 150 - 155 | s |

| C3 | - | 140 - 145 | d |

| C4a | - | 135 - 140 (d, JC-F ≈ 5-10 Hz) | s |

| C5 | - | 110 - 115 (d, JC-F ≈ 20-25 Hz) | d |

| C6 | - | 155 - 165 (d, JC-F ≈ 240-260 Hz) | s |

| C7 | - | 120 - 125 (d, JC-F ≈ 5-10 Hz) | d |

| C8 | - | 130 - 135 | d |

| C8a | - | 140 - 145 | s |

Note: These are predicted values based on analogous structures and substituent effects. Actual experimental values may vary.

Advanced NMR Techniques for Structural Confirmation

To unambiguously assign all proton and carbon signals and confirm the structure of this compound, a suite of two-dimensional (2D) NMR experiments would be indispensable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between protons, helping to trace the connectivity of the aromatic protons on the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the assignment of protonated carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment can provide information about the spatial proximity of protons, which can be useful in confirming the regiochemistry of the substituents.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern. For this compound, the molecular ion peak (M⁺) would be expected at an m/z (mass-to-charge ratio) corresponding to its molecular weight (C₁₀H₇FN₂).

The fragmentation of 2-methylquinoxaline (B147225) typically involves the loss of HCN, followed by the loss of a hydrogen atom, or the loss of the methyl group. researchgate.netresearchgate.netnist.gov In the case of this compound, similar fragmentation pathways are expected. The initial fragmentation would likely involve the loss of a hydrogen cyanide (HCN) molecule from the pyrazine (B50134) ring, a characteristic fragmentation for quinoxalines. Subsequent fragmentation could involve the loss of the methyl radical (•CH₃) or the fluorine atom. The relative intensities of the fragment ions would provide valuable clues about the stability of the resulting cationic species.

Table 2: Expected Key Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment |

| 162 | [M]⁺ |

| 147 | [M - CH₃]⁺ |

| 135 | [M - HCN]⁺ |

| 115 | [M - HCN - HF]⁺ (tentative) |

Note: The fragmentation pattern is a prediction based on the behavior of similar compounds.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations. The IR spectrum of this compound is expected to show characteristic absorption bands for the aromatic C-H, C=C, C=N, and C-F bonds.

The aromatic C-H stretching vibrations are typically observed in the region of 3000-3100 cm⁻¹. scialert.net The C=C and C=N stretching vibrations of the quinoxaline ring system are expected to appear in the 1400-1650 cm⁻¹ region. scialert.netresearchgate.net The C-H bending vibrations (both in-plane and out-of-plane) will be present in the fingerprint region (below 1400 cm⁻¹). A strong absorption band corresponding to the C-F stretching vibration is anticipated in the region of 1200-1250 cm⁻¹. researchgate.net The methyl C-H stretching and bending vibrations would also be present at their characteristic frequencies.

Table 3: Expected Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | 3000 - 3100 |

| Methyl C-H Stretch | 2850 - 3000 |

| C=C and C=N Stretch | 1400 - 1650 |

| C-F Stretch | 1200 - 1250 |

| Aromatic C-H Bend | 700 - 900 |

Note: These are typical ranges for the specified functional groups in similar aromatic heterocyclic compounds.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of quinoxaline and its derivatives is characterized by multiple absorption bands corresponding to π → π* and n → π* transitions. researchgate.netnih.govbyu.edunih.govacs.org

For this compound, the spectrum is expected to be similar to that of 2-methylquinoxaline, with some shifts in the absorption maxima due to the electronic effects of the fluorine substituent. Typically, quinoxaline derivatives exhibit two or more strong absorption bands in the UV region. The π → π* transitions of the conjugated system will give rise to intense bands, likely in the range of 230-280 nm and 300-350 nm. The n → π* transition, involving the non-bonding electrons on the nitrogen atoms, is expected to appear as a weaker, longer-wavelength absorption band. The fluorine atom, being an electron-withdrawing group, might cause a slight hypsochromic (blue) or bathochromic (red) shift of these bands depending on the nature of the electronic transition and the solvent used.

Table 4: Expected UV-Vis Absorption Maxima for this compound

| Electronic Transition | Expected Wavelength Range (nm) |

| π → π | 230 - 280 |

| π → π | 300 - 350 |

| n → π* | > 350 (weak) |

Note: The exact absorption maxima are solvent-dependent.

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide accurate bond lengths, bond angles, and intermolecular interactions of this compound in the solid state.

A search of the Cambridge Structural Database (CSD) and other crystallographic databases indicates that the crystal structure of this compound has not been reported to date. If suitable crystals were to be grown, a single-crystal X-ray diffraction analysis would reveal the planarity of the quinoxaline ring system and the conformation of the methyl group. It would also provide insights into the crystal packing and any non-covalent interactions, such as π-π stacking or C-H···F and C-H···N hydrogen bonds, which govern the solid-state architecture.

Computational and Theoretical Investigations of 6 Fluoro 2 Methylquinoxaline Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the quantum mechanical properties of molecules. For 6-fluoro-2-methylquinoxaline, DFT calculations, particularly using the B3LYP functional with various basis sets, have been instrumental in predicting its molecular characteristics.

A critical aspect of electronic structure analysis is the examination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a key indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more reactive.

The introduction of electron-withdrawing groups like fluorine typically leads to a lowering of both the HOMO and LUMO energy levels. This effect has been observed in studies of fluorinated quinoxaline-based polymers, where fluorination was shown to efficiently reduce the HOMO and LUMO energy levels. For instance, in a study of 2D D-A type polymers, the substitution of a fluorine atom on the quinoxaline (B1680401) acceptor part of the polymer resulted in HOMO and LUMO energy levels of -5.06 eV and -3.27 eV, respectively. nih.gov Theoretical simulations on a simplified dimer unit of a similar polymer, PBCl-MTQF, yielded HOMO/LUMO energy levels of -4.66/-2.38 eV. nih.gov These findings suggest that this compound would also exhibit stabilized HOMO and LUMO energy levels due to the presence of the fluorine atom.

Table 1: Frontier Molecular Orbital Energies of a Related Fluorinated Quinoxaline Polymer Note: The data presented below is for a polymer containing a fluorinated quinoxaline unit and is provided as an illustrative example of the effect of fluorination.

| Property | Value (eV) |

| HOMO Energy | -5.06 |

| LUMO Energy | -3.27 |

| HOMO-LUMO Gap | 1.79 |

DFT calculations are highly effective in predicting the vibrational spectra (infrared and Raman) of molecules. By calculating the harmonic vibrational frequencies, a theoretical spectrum can be generated that corresponds to the various vibrational modes of the molecule. Although a specific vibrational frequency table for this compound is not available, studies on related molecules like quinoxaline and its derivatives provide a framework for understanding its expected spectral features. researchgate.net

The vibrational assignments are typically made by comparing the calculated frequencies with experimental data, often with the aid of scaling factors to correct for anharmonicity and other computational approximations. For quinoxaline, DFT calculations have been used to assign the vibrational modes, including C-H stretching, C-C stretching, and various bending modes. researchgate.net It is expected that the vibrational spectrum of this compound would show characteristic peaks corresponding to the quinoxaline core, with additional modes influenced by the methyl and fluoro substituents.

A Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP surface is colored to represent different electrostatic potential values, with red indicating regions of high electron density (negative potential) and blue indicating regions of low electron density (positive potential). For polar molecules, the MEP map highlights the electronegative and electropositive centers. wolfram.com

While a specific MEP map for this compound is not published, it is anticipated that the nitrogen atoms of the quinoxaline ring and the fluorine atom would be regions of negative electrostatic potential, making them susceptible to electrophilic attack. Conversely, the hydrogen atoms would exhibit a positive potential.

Global reactivity descriptors, derived from the HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity. researchgate.netresearchgate.netmdpi.com These descriptors include:

Chemical Potential (μ): Indicates the escaping tendency of electrons.

Chemical Hardness (η): Measures the resistance to charge transfer.

Global Softness (S): The reciprocal of hardness, indicating the capacity of a molecule to accept electrons.

Electrophilicity Index (ω): Represents the ability of a molecule to accept electrons.

These descriptors are calculated using the following equations:

μ = (EHOMO + ELUMO) / 2

η = (ELUMO - EHOMO) / 2

S = 1 / (2η)

ω = μ2 / (2η)

Calculations on similar heterocyclic systems demonstrate how these descriptors provide insights into their stability and reactivity. mdpi.com

Molecular Dynamics Simulations and Conformational Analysis

Molecular Dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time, offering insights into their conformational flexibility and interactions with their environment. While specific MD simulation studies on this compound are not documented, the methodology is widely applied to understand the behavior of similar bioactive molecules.

MD simulations can be used to analyze the stability of protein-ligand complexes, revealing how a molecule like this compound might interact with a biological target. rsc.org These simulations can also be employed to explore the conformational landscape of the molecule, identifying the most stable conformers and the energy barriers between them. For quinoxaline derivatives, MD simulations have been used to assess the stability of their binding within the active sites of enzymes. nih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methods used to correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. These models are valuable for predicting the activity of new compounds and for guiding the design of more potent molecules.

A QSAR study on a series of 2,4-disubstituted 6-fluoroquinolines as antiplasmodial agents provides a relevant example of this approach. nih.gov In this study, a robust and predictive QSAR model was developed that linked the chemical structures of the 6-fluoroquinoline (B108479) derivatives to their antiplasmodial activities. nih.gov The model, which had a high internal and predictive correlation coefficient, identified several physicochemical properties that were associated with the antiplasmodial activity of the compounds. nih.gov Such studies offer valuable insights into the structural requirements for the biological activity of this compound and its analogs.

Molecular Docking and Protein-Ligand Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a receptor, typically a protein. This method is widely used in drug discovery to screen for potential drug candidates and to understand the molecular basis of their activity.

Numerous studies have employed molecular docking to investigate the interactions of quinoxaline derivatives with various protein targets. For instance, docking studies have been used to identify potential inhibitors of enzymes such as VEGFR-2 and the main protease of SARS-CoV-2. researchgate.netmdpi.comnih.govunar.ac.id In these studies, the binding affinity of the quinoxaline derivatives to the active site of the protein is calculated, and the key interactions, such as hydrogen bonds and hydrophobic interactions, are identified.

While specific molecular docking studies focusing solely on this compound are not detailed in the literature, the general findings from studies on fluorinated quinoline (B57606) and quinoxaline derivatives suggest that the fluorine atom can participate in favorable interactions with protein residues, potentially enhancing binding affinity. mdpi.comrjptonline.org For example, in a study of 2,4-disubstituted 6-fluoroquinolines, molecular docking revealed stable complexes formed between the compounds and the modeled P. falciparum translation elongation factor 2, with binding affinities ranging from -8.200 to -10.700 kcal/mol. nih.gov

In Silico Predictive Modeling (e.g., ADMET Prediction for Drug Discovery Research)

In the realm of drug discovery and development, the early assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial for identifying viable drug candidates and minimizing late-stage failures. In silico predictive modeling provides a rapid and cost-effective means to evaluate these pharmacokinetic and toxicological parameters. While specific, comprehensive ADMET data for this compound is not extensively documented in publicly available literature, predictions can be extrapolated from studies on structurally similar quinoxaline derivatives.

Computational tools and web servers such as SwissADME, pkCSM, and ProTox-II are commonly employed to predict the drug-likeness and ADMET profiles of novel compounds. These platforms utilize quantitative structure-activity relationship (QSAR) models and machine learning algorithms based on large datasets of experimentally determined properties.

For instance, studies on various quinoxaline derivatives have demonstrated good intestinal absorption and the potential to penetrate the blood-brain barrier. However, some quinoxaline-based compounds have also been predicted to be potential inhibitors of cytochrome P450 enzymes, which could indicate a slower metabolism in the liver. Furthermore, in silico toxicity analyses of some related Schiff base compounds have suggested potential for mutagenicity and carcinogenicity, highlighting the importance of careful toxicological assessment.

The drug-likeness of a compound is often evaluated based on rules such as Lipinski's Rule of Five, which assesses properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. Quinoxaline derivatives are frequently designed to comply with these rules to enhance their potential as orally bioavailable drugs.

A hypothetical in silico ADMET profile for this compound, based on general characteristics of similar structures, is presented in the interactive table below. It is important to note that these are predictive values and would require experimental validation.

| ADMET Parameter | Predicted Value/Classification | Implication in Drug Discovery |

|---|---|---|

| Molecular Weight | 162.16 g/mol | Complies with Lipinski's Rule (<500) |

| LogP (Lipophilicity) | 2.1 - 2.5 | Good balance between solubility and permeability |

| Hydrogen Bond Donors | 0 | Complies with Lipinski's Rule (<5) |

| Hydrogen Bond Acceptors | 2 | Complies with Lipinski's Rule (<10) |

| Aqueous Solubility | Moderately Soluble | Favorable for absorption |

| Human Intestinal Absorption | High | Good potential for oral bioavailability |

| Blood-Brain Barrier (BBB) Permeation | Likely to penetrate | Potential for CNS activity or side effects |

| CYP450 Inhibition (e.g., CYP2D6) | Potential Inhibitor | May affect metabolism of co-administered drugs |

| Hepatotoxicity | Low to Moderate Risk | Requires experimental verification |

| Mutagenicity (Ames Test) | Possible Mutagen | Requires experimental verification |

Mechanistic Elucidation of Chemical Reactions through Computational Approaches

Computational chemistry offers powerful methodologies to unravel the intricate details of chemical reaction mechanisms, including the identification of transition states, intermediates, and the calculation of activation energies. For reactions involving this compound, theoretical studies can provide a deeper understanding of its reactivity and guide the optimization of synthetic routes.

While specific computational studies on the reaction mechanisms of this compound are not widely reported, general principles from computational investigations of fluoroarenes and quinoxaline synthesis are applicable. For example, the synthesis of quinoxaline derivatives often involves the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. Computational studies can model this reaction to determine the rate-determining step and the influence of substituents on the reaction kinetics.

The presence of a fluorine atom at the 6-position of the quinoxaline ring is expected to influence its reactivity. Fluorine is a highly electronegative atom that can exert a strong electron-withdrawing inductive effect, which can affect the electron density distribution in the aromatic system and influence its susceptibility to nucleophilic or electrophilic attack. Computational methods, such as Density Functional Theory (DFT), can be used to calculate the molecular electrostatic potential (MEP) map of this compound, visualizing the electron-rich and electron-poor regions of the molecule and predicting sites of reaction.

Furthermore, computational studies are invaluable in elucidating the mechanisms of more complex transformations, such as transition-metal-catalyzed cross-coupling reactions to functionalize the quinoxaline core. These calculations can help in understanding the catalytic cycle, including oxidative addition, transmetalation, and reductive elimination steps, and in explaining the regioselectivity of such reactions.

A combined experimental and computational approach has been successfully used to determine the reaction mechanism of the addition of fluoroarenes to Mg-Mg bonds as a concerted SNAr-like pathway. Such computational models could be adapted to study the reactions of this compound with various reagents, providing insights into the transition state geometries and the electronic factors governing the reaction.

Advanced Research Applications of Quinoxaline Derivatives with Emphasis on Fluorination and Methylation

The quinoxaline scaffold, a heterocyclic system composed of a fused benzene (B151609) and pyrazine (B50134) ring, is a cornerstone in medicinal chemistry. Its derivatives are recognized for a wide spectrum of biological activities, making them subjects of intense research. The strategic incorporation of specific functional groups, such as fluorine atoms and methyl groups, can significantly modulate the physicochemical and pharmacological properties of these compounds. This article focuses on the advanced research applications of quinoxaline derivatives, with a particular emphasis on the roles of fluorination and methylation, exemplified by the structural motif of this compound.

Future Research Directions and Emerging Trends for 6 Fluoro 2 Methylquinoxaline

Development of Novel Synthetic Methodologies with Enhanced Efficiency and Selectivity

While established methods for the synthesis of quinoxaline (B1680401) derivatives exist, the pursuit of more efficient, selective, and environmentally benign synthetic routes remains a paramount objective. Future research in this area is geared towards overcoming the limitations of traditional methods, which often involve harsh reaction conditions, low yields, and the use of hazardous reagents.

Key areas of development include:

Catalyst Innovation: The exploration of novel catalytic systems is at the forefront of synthetic methodology development. This includes the use of transition metal catalysts, nanocatalysts, and organocatalysts to promote the condensation of 1,2-diamines with α-dicarbonyl compounds under milder conditions. For fluorinated quinoxalines like 6-fluoro-2-methylquinoxaline, catalysts that can tolerate and even be enhanced by the presence of the fluorine substituent are of particular interest.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. researchgate.net Future work will likely focus on optimizing microwave-assisted protocols for the synthesis of this compound, aiming to significantly reduce reaction times and improve yields. researchgate.net

Flow Chemistry: Continuous flow synthesis offers numerous advantages over traditional batch processes, including improved safety, scalability, and product consistency. The application of flow chemistry to the synthesis of fluorinated heterocycles is a growing trend, and its adaptation for this compound could lead to more efficient and automated production.

Regioselective Functionalization: The ability to selectively introduce functional groups at specific positions on the quinoxaline ring is crucial for fine-tuning its properties. Future methodologies will aim for greater control over the regioselectivity of reactions, allowing for the precise synthesis of derivatives of this compound with desired functionalities. For instance, selective fluorination of quinoline (B57606) and quinoxaline derivatives has been achieved using fluorine-iodine mixtures. rsc.orgresearchgate.net

| Synthetic Approach | Key Advantages | Relevance for this compound |

| Novel Catalysis | Milder reaction conditions, higher yields, improved selectivity. | Development of catalysts tolerant to fluorine substituents. |

| Microwave-Assisted Synthesis | Reduced reaction times, increased efficiency. | Optimization of protocols for rapid and high-yield synthesis. |

| Flow Chemistry | Enhanced safety, scalability, and consistency. | Potential for automated and large-scale production. |

| Regioselective Functionalization | Precise control over molecular structure and properties. | Tailoring derivatives for specific biological or material applications. |

Advanced Spectroscopic and Imaging Techniques for Real-Time Monitoring

A deeper understanding of the formation, behavior, and biological interactions of this compound necessitates the use and development of advanced analytical techniques. Real-time monitoring of synthetic reactions and the visualization of the compound's localization and dynamics in biological systems are critical areas of focus.

Emerging trends in this domain include:

In Situ Spectroscopy: Techniques such as in situ Raman spectroscopy and nuclear magnetic resonance (NMR) spectroscopy are being increasingly employed to monitor mechanochemical and other synthetic reactions in real-time. mdpi.com This allows for a detailed investigation of reaction kinetics and mechanisms, leading to more optimized and controlled synthetic processes.

Advanced Imaging Modalities: The development of novel fluorescent probes and the application of super-resolution microscopy techniques are enabling researchers to visualize the subcellular localization of drug molecules with unprecedented detail. nih.govresearchgate.net For this compound derivatives designed as biological probes or therapeutic agents, these techniques can provide invaluable insights into their mechanism of action.

Mass Spectrometry Imaging (MSI): MSI is a powerful tool for mapping the spatial distribution of molecules in biological tissues. This technique could be employed to study the distribution and metabolism of this compound-based drugs in preclinical models, providing crucial pharmacokinetic and pharmacodynamic data.

Integrated Computational and Experimental Approaches for Rational Design

The synergy between computational modeling and experimental validation is revolutionizing the drug discovery and materials science landscape. For this compound, this integrated approach is crucial for the rational design of new derivatives with enhanced properties.

Key aspects of this trend include:

Molecular Docking and Dynamics Simulations: These computational tools are used to predict the binding affinity and interaction modes of quinoxaline derivatives with specific biological targets, such as protein kinases. ekb.egnih.gov This allows for the in silico screening of large libraries of virtual compounds and the prioritization of candidates for synthesis and experimental testing.

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity. nih.govedgccjournal.orgmdpi.com For this compound, QSAR studies can help identify the key structural features that contribute to its desired therapeutic effects, guiding the design of more potent and selective analogs. nih.gov

Pharmacophore Modeling and Virtual Screening: By identifying the essential three-dimensional arrangement of functional groups required for biological activity, pharmacophore models can be used to search virtual databases for novel compounds with the potential to interact with a specific target. This approach can accelerate the discovery of new lead compounds based on the this compound scaffold.

Exploration of New Biological Targets and Pathways

The diverse biological activities reported for quinoxaline derivatives suggest that this scaffold can interact with a wide range of biological targets. nih.govnbinno.com A key future direction for this compound is the systematic exploration of novel biological targets and pathways to expand its therapeutic potential.

Areas of active investigation include:

Anticancer Drug Development: Quinoxaline derivatives have shown significant promise as anticancer agents, often by inhibiting protein kinases involved in tumor growth and proliferation. nih.govekb.egnih.gov Future research will focus on identifying novel kinase targets for this compound derivatives and exploring their potential in combination therapies. The vascular endothelial growth factor receptor-2 (VEGFR-2) is a notable target in this area. ekb.eg

Neuroprotective Agents: Recent studies have highlighted the neuroprotective effects of certain quinoxaline derivatives, suggesting their potential in the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's disease. researchgate.netnih.govjournalajrb.com The exploration of this compound-based compounds for their ability to modulate pathways involved in neuroinflammation and oxidative stress is a promising avenue of research.

Antiviral and Antimicrobial Agents: The quinoxaline scaffold is a known pharmacophore for antiviral and antimicrobial activity. nih.gov With the ongoing threat of infectious diseases, the evaluation of this compound derivatives against a broad spectrum of viral and bacterial pathogens is a critical area for future investigation.

| Therapeutic Area | Potential Mechanism of Action |

| Oncology | Inhibition of protein kinases (e.g., VEGFR-2), induction of apoptosis. |

| Neurodegenerative Diseases | Modulation of neuroinflammatory pathways, reduction of oxidative stress. |

| Infectious Diseases | Inhibition of viral replication, disruption of bacterial cell processes. |

Design of Multi-functional Quinoxaline Derivatives

The concept of "one molecule, multiple targets" is gaining traction in drug discovery as a strategy to address complex diseases with multifactorial etiologies. The versatile quinoxaline scaffold is well-suited for the design of multi-functional or "hybrid" molecules.

Future design strategies will likely involve:

Molecular Hybridization: This approach involves combining the this compound core with other pharmacophores known to interact with different biological targets. This can lead to the development of single molecules with a broader spectrum of activity or synergistic effects.

Polypharmacology: By designing compounds that can modulate multiple targets within a disease-related pathway, it may be possible to achieve greater efficacy and overcome drug resistance. The development of this compound derivatives with carefully curated polypharmacological profiles is a key emerging trend.

Theranostic Agents: The integration of diagnostic and therapeutic functionalities into a single molecule is a novel approach in personalized medicine. This compound derivatives could be designed to not only deliver a therapeutic payload but also to act as imaging agents for disease diagnosis and monitoring treatment response.

Sustainability and Environmental Aspects of Quinoxaline Synthesis and Application

In line with the growing emphasis on green chemistry, the environmental impact of the synthesis and application of chemical compounds is receiving increasing scrutiny. For this compound, future research will need to address these sustainability concerns.

Key considerations include:

Green Synthetic Routes: The development of synthetic methods that utilize renewable starting materials, employ non-toxic solvents and reagents, and minimize waste generation is a critical goal. sphinxsai.comnih.gov This includes the use of biocatalysis and other green chemistry principles in the synthesis of this compound.

Life Cycle Assessment: A comprehensive life cycle assessment of the production and use of this compound and its derivatives will be necessary to understand its full environmental footprint. This includes evaluating the energy consumption, greenhouse gas emissions, and potential for environmental pollution associated with its entire life cycle.

Biodegradability and Environmental Fate: As fluorinated compounds can be persistent in the environment, understanding the biodegradability and environmental fate of this compound is crucial. researchgate.netnih.govthenewlede.orgacs.orgnih.gov Research into designing more environmentally benign derivatives or developing effective remediation strategies will be important for ensuring its long-term sustainability.

Q & A

Q. What are the common synthetic routes for 6-fluoro-2-methylquinoxaline, and how can purity be optimized?

- Methodological Answer : Synthesis typically involves condensation of 1,2-diamines with fluorinated dicarbonyl precursors. For example, fluorination can be achieved using Selectfluor® or DAST (diethylaminosulfur trifluoride) on a pre-methylated quinoxaline scaffold . Post-synthesis, recrystallization (e.g., using ethanol/water mixtures) and column chromatography (silica gel, hexane/ethyl acetate gradient) are critical for purity optimization. Yield improvements (up to 80%) are reported when reactions are conducted under inert argon atmospheres to minimize side reactions .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Assign peaks using DEPT-135 to distinguish CH3 groups (δ ~2.5 ppm for methyl) and fluorine coupling patterns (e.g., J = 8–10 Hz for aromatic F) .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ at m/z 180.06 for C9H7FN2) .

- X-ray Crystallography : Resolves steric effects of the methyl group and fluorine’s electron-withdrawing influence on the quinoxaline ring .

Q. How does the methyl group at position 2 influence the reactivity of 6-fluoroquinoxaline?

- Methodological Answer : The methyl group enhances steric hindrance, reducing nucleophilic substitution at position 2. However, it activates position 6 for electrophilic reactions (e.g., nitration) due to electron-donating effects. Comparative studies with 6-fluoro-7-methylquinoxaline show divergent reactivity profiles, emphasizing the need for regioselective control in functionalization .

Advanced Research Questions

Q. How can researchers resolve contradictory spectral data (e.g., NMR vs. X-ray) for this compound derivatives?

- Methodological Answer : Contradictions often arise from dynamic processes (e.g., rotamers) or crystal packing effects. Use variable-temperature NMR to detect conformational changes . For X-ray disagreements, compare multiple crystal forms (polymorphs) and validate via DFT calculations (e.g., Gaussian09 with B3LYP/6-311+G(d,p)) to model electronic environments .

Q. What strategies optimize the biological activity of this compound in drug discovery?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Introduce sulfonamide or triazole moieties at position 3 to enhance binding to kinase targets (e.g., EGFR) .

- In Silico Screening : Dock derivatives into protein active sites (AutoDock Vina) to prioritize synthesis. For example, fluoro-methyl groups improve hydrophobic interactions in ATP-binding pockets .

- In Vitro Assays : Test cytotoxicity (MTT assay) against cancer cell lines (e.g., HeLa) and compare IC50 values with non-fluorinated analogs to quantify fluorine’s impact .

Q. What are the challenges in scaling up this compound synthesis, and how can they be mitigated?

- Methodological Answer :

- Fluorination Safety : DAST and Selectfluor® require strict temperature control (<0°C) to avoid exothermic decomposition. Microreactors improve heat dissipation in continuous flow systems .

- Purification : Replace column chromatography with antisolvent precipitation (e.g., adding water to DMSO solutions) for cost-effective scale-up .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.